N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea
Overview
Description
N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea, also known as BPTU, is a chemical compound that has been widely used in scientific research. BPTU is a thiourea derivative that has been synthesized through various methods. It has been found to have potential applications in the field of medicine and biology due to its mechanism of action and biochemical and physiological effects.
Mechanism of Action
N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea's mechanism of action involves the inhibition of various enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of these enzymes by N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea results in various physiological effects, including the regulation of acid-base balance and the modulation of neurotransmitter activity.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has also been found to have anti-inflammatory effects and to modulate the immune response. Additionally, N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has been found to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has several advantages for lab experiments, including its high purity and stability. However, N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea. One potential direction is to investigate its potential applications in the treatment of cancer, including the development of N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea-based therapies. Another potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease. Additionally, further research is needed to investigate the potential toxicity of N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea and to develop methods for improving its solubility in water.
Conclusion
In conclusion, N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has also been found to have antitumor activity against various cancer cell lines, as well as anti-inflammatory and neuroprotective effects. While N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has several advantages for lab experiments, including its high purity and stability, it also has limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for research on N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea, including its potential applications in the treatment of cancer and neurodegenerative diseases.
Scientific Research Applications
N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has been extensively studied for its potential applications in scientific research. It has been found to have inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has also been found to have antitumor activity against various cancer cell lines, including breast cancer and leukemia.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2S2/c23-17-7-9-18(10-8-17)24-22(29)25-19-11-13-20(14-12-19)30(27,28)26-15-3-5-16-4-1-2-6-21(16)26/h1-2,4,6-14H,3,5,15H2,(H2,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVMYWFBJMABJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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